molecular formula C9H12OS2 B7939220 3-(5-Methylthiophen-2-yl)thiolan-3-ol

3-(5-Methylthiophen-2-yl)thiolan-3-ol

Cat. No.: B7939220
M. Wt: 200.3 g/mol
InChI Key: CYZGYSXEWPMOOI-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) core substituted with a hydroxyl group at the 3-position and a 5-methylthiophen-2-yl moiety. The hydroxyl group may enhance solubility and hydrogen-bonding interactions, critical for biological activity or crystallinity in materials science.

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)thiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS2/c1-7-2-3-8(12-7)9(10)4-5-11-6-9/h2-3,10H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGYSXEWPMOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2(CCSC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure Diversity :

  • Thiolane Derivatives : The saturated thiolane core in the target compound contrasts with aromatic cores like pyrimidine or chalcone . Saturation reduces conjugation but may improve stability and solubility.
  • Triazoles : describes 4H-1,2,4-triazoles with 5-methylthiophen-2-yl substituents synthesized via InCl3-catalyzed alkylation of thiols. This method could hypothetically apply to the target compound’s synthesis .

Substituent Effects: The 5-methylthiophen-2-yl group is recurrent in diverse scaffolds (Table 1).

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
3-(5-Methylthiophen-2-yl)thiolan-3-ol Thiolane 5-Methylthiophen-2-yl, -OH Hypothetical: Antimicrobial/optoelectronic potential
4H-1,2,4-Triazole derivatives Triazole 5-Methylthiophen-2-yl (S-alkylated) Synthesized via InCl3 catalysis
Pyrimidin-2-amine (6d) Pyrimidine 5-Methylthiophen-2-yl, bromobenzofuran Antibacterial activity (E. coli, B. subtilis)
Chalcone derivatives Chalcone 5-Methylthiophen-2-yl High nonlinear optical response

Physicochemical and Optical Properties

’s chalcones with 5-methylthiophen-2-yl substituents exhibit strong nonlinear optical (NLO) responses due to extended π-conjugation and electron donor-acceptor interactions . The target compound’s saturated thiolane core likely reduces conjugation, but the hydroxyl group may introduce polarity, altering dipole moments and NLO behavior. DFT studies on chalcones emphasize the role of sulfur atoms in modulating electron distribution—a factor relevant to the target’s thiophene-thiolane system .

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